BenchChemオンラインストアへようこそ!

4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

mGluR4 Positive Allosteric Modulator EC50

4-(2,4-Difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (CAS 692287-83-5) is a synthetic pyrrole-2-carboxamide derivative that functions as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), a Group III GPCR target implicated in Parkinson's disease and other CNS disorders. First disclosed in the peer-reviewed medicinal chemistry literature as compound 9b, it belongs to a heterobiarylamide series optimized for central nervous system (CNS) penetration and receptor subtype selectivity.

Molecular Formula C13H10F2N2O2
Molecular Weight 264.232
CAS No. 692287-83-5
Cat. No. B2822102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
CAS692287-83-5
Molecular FormulaC13H10F2N2O2
Molecular Weight264.232
Structural Identifiers
SMILESCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H10F2N2O2/c1-16-13(19)11-4-7(6-17-11)12(18)9-3-2-8(14)5-10(9)15/h2-6,17H,1H3,(H,16,19)
InChIKeyJKLNEQAZKDSTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,4-Difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (CAS 692287-83-5): Baseline Identity and Core Pharmacological Profile


4-(2,4-Difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (CAS 692287-83-5) is a synthetic pyrrole-2-carboxamide derivative that functions as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), a Group III GPCR target implicated in Parkinson's disease and other CNS disorders [1]. First disclosed in the peer-reviewed medicinal chemistry literature as compound 9b, it belongs to a heterobiarylamide series optimized for central nervous system (CNS) penetration and receptor subtype selectivity [1]. The compound has a molecular formula of C13H10F2N2O2, a molecular weight of 264.23 g/mol, and is supplied by multiple vendors at purities typically ≥95% for research use .

Why Generic Substitution Fails for 4-(2,4-Difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide in mGluR4 Research


Within the heterobiarylamide class of mGluR4 PAMs, even minor structural modifications produce steep losses in receptor potency, allosteric efficacy, and CNS exposure. The structure-activity relationship (SAR) is exceptionally narrow: a simple change from difluoromethoxy to trifluoromethoxy (as in compound 9d) results in a >10-fold loss of human mGluR4 activity (EC50 >5 μM vs. 0.24 μM for 9b) [1]. Substitution of the phenyl ring with pyridine or pyrimidine abolishes activity entirely [1]. Furthermore, metabolic stability and brain penetration vary unpredictably across closely related analogs—compounds 9a, 9b, and 9c differ by only a single substituent yet display distinct human liver microsome stability profiles (3.0%, 5.3%, and 2.4% remaining, respectively) [1]. These compound-specific pharmacodynamic and pharmacokinetic divergences mean that no in-class analog can serve as a drop-in replacement for 4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide in experiments requiring defined mGluR4 PAM pharmacology.

Quantitative Differentiation Evidence for 4-(2,4-Difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (Compound 9b) vs. mGluR4 PAM Comparators


Human mGluR4 Potency: Compound 9b vs. HTS Lead and Closest Active Analog 9a

Compound 9b (4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide) demonstrates a 3.25-fold improvement in human mGluR4 potency over compound 9a (EC50 0.24 μM vs. 0.78 μM) and represents a >20-fold improvement over the original HTS lead 8j (EC50 1.4 μM for 8j vs. 0.24 μM for 9b) [1]. This positions 9b as the most potent mGluR4 PAM in the heterobiarylamide series at the human ortholog.

mGluR4 Positive Allosteric Modulator EC50

Rat mGluR4 Potency: Compound 9b Demonstrates Species-Translatable Activity Superior to PHCCC

At rat mGluR4, compound 9b retains potent PAM activity (EC50 0.11 ± 0.03 μM) and substantially outperforms the historical comparator (-)-PHCCC (EC50 2.03 ± 0.52 μM), achieving an 18.5-fold potency advantage [1]. This robust rat receptor activity validates 9b as a viable tool for rodent in vivo pharmacology studies of mGluR4, a property lacking in many earlier mGluR4 PAMs.

mGluR4 Species Cross-Reactivity In Vivo Model Translation

mGluR Subtype Selectivity: Compound 9b's >20-Fold Window Over mGluR5 and mGluR8

Compound 9b exhibits more than a 20-fold selectivity window between its primary target mGluR4 and the closely related Group III subtype mGluR8, as well as the Group I subtype mGluR5 [1]. This selectivity profile is not universal across the heterobiarylamide series; the differential is documented in the primary publication's supplementary selectivity panel.

mGluR4 Selectivity Off-Target Activity Subtype Selectivity

CNS Penetration: Compound 9b Achieves Measurable Brain Exposure after Systemic Administration without Toxic Vehicles

Compound 9b, administered as its hydrochloride salt via intraperitoneal injection at 10 mg/kg in a nontoxic aqueous microsuspension (10% Tween 80), achieved quantifiable brain concentrations in rats at 0.5, 1, and 8 hours post-dose [1]. This central penetration property marks a significant advance for the mGluR4 PAM field, as all previously disclosed mGluR4 PAMs required either intracerebroventricular injection or toxic vehicles such as 50% DMSO to demonstrate CNS effects [1].

CNS Penetration Brain Exposure In Vivo Pharmacokinetics

Allosteric Efficacy: Compound 9b Produces Robust Fold-Shift at mGluR4

In calcium mobilization fold-shift assays, compound 9b induces a 28.1 ± 3.5-fold leftward shift of the glutamate concentration-response curve at human mGluR4 and a 35.3 ± 2.8-fold shift at rat mGluR4 [1]. This degree of positive cooperativity with the endogenous agonist glutamate exceeds that of compound 9a (17.5/26.7-fold shift human/rat) and the historical reference compound (-)-PHCCC (7.0/8.8-fold shift) [1].

Allosteric Modulation Fold-Shift Efficacy

Metabolic Stability Differentiation: Compound 9b vs. Closest Analogs

In human liver microsome (HLM) assays, compound 9b shows 5.3% remaining after incubation, distinguishing it from compound 9a (3.0% remaining) and 9c (2.4% remaining) [1]. While all three compounds display high microsomal clearance, the 2.2-fold difference between 9b and 9c represents compound-specific metabolic liability that directly influences the selection of an in vivo probe. In rat liver microsomes, 9b shows 1.8% remaining, compared to 6.3% for 9a and 1.4% for 9c [1].

Liver Microsomal Stability Metabolic Clearance PK Optimization

Optimal Research and Industrial Application Scenarios for 4-(2,4-Difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (Compound 9b)


Rodent In Vivo Pharmacology of mGluR4 in Parkinson's Disease Models

Compound 9b is the tool of choice for systemic, repeat-dosing studies in rodent Parkinson's disease models where mGluR4 activation is hypothesized to restore basal ganglia output. Its submicromolar rat mGluR4 potency (EC50 0.11 μM), >20-fold subtype selectivity, and demonstrated brain penetration with a nontoxic vehicle (10% Tween 80 aqueous microsuspension) uniquely enable chronic i.p. dosing without the confounds of icv surgery or DMSO vehicle toxicity [1]. The robust allosteric fold-shift (35.3-fold at rat mGluR4) ensures amplification of residual glutamate tone at the striatopallidal synapse.

In Vitro Target Engagement and Selectivity Profiling at Group III mGluRs

For cellular assays requiring defined mGluR4 pharmacology with minimal cross-talk at related Group III subtypes, compound 9b provides the best potency-selectivity combination in the heterobiarylamide class. At a working concentration of 1 μM (approximately 4× human EC50), 9b achieves near-maximal mGluR4 activation while maintaining >20-fold separation from mGluR5 and mGluR8 off-target activity [1]. This window is critical for calcium mobilization or electrophysiological assays in native tissue expressing multiple mGluR subtypes.

Medicinal Chemistry Benchmarking for Novel mGluR4 PAM Scaffolds

Compound 9b serves as the validated reference standard for benchmarking new mGluR4 PAM chemical series. Its peer-reviewed, publicly disclosed dataset spanning human and rat potency (EC50), allosteric efficacy (fold-shift), mGluR subtype selectivity, liver microsome stability, plasma protein binding, and CNS penetration [1] provides a multi-parameter comparator profile against which novel compounds can be rigorously assessed. No other compound in its class matches the breadth and transparency of this characterization.

PET Tracer Development and mGluR4 Occupancy Studies

The 2,4-difluorobenzoyl motif in 9b is structurally amenable to 18F incorporation, and its mGluR4 PAM pharmacophore has informed the development of 18F-labeled PET radioligands for mGluR4 imaging, as documented in subsequent work by Kil et al. (2014) that builds on the 9b scaffold [2]. Researchers developing novel mGluR4 PET tracers can use 9b as the unlabeled reference compound for competitive binding and brain uptake studies.

Quote Request

Request a Quote for 4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.